Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate
Description
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is a potassium trifluoroborate salt featuring a bicyclic tetrahydropyridinone moiety. This compound belongs to the broader class of organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .
Properties
Molecular Formula |
C6H8BF3KNO |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
potassium;trifluoro-(1-methyl-6-oxo-2,3-dihydropyridin-4-yl)boranuide |
InChI |
InChI=1S/C6H8BF3NO.K/c1-11-3-2-5(4-6(11)12)7(8,9)10;/h4H,2-3H2,1H3;/q-1;+1 |
InChI Key |
BBDFHFAJWPATJZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=O)N(CC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Oxo Derivative Formation
The synthesis begins with 1,2,3,6-tetrahydropyridine derivatives bearing substituents at the 4-position, often a phenyl group substituted with halogens or trifluoromethyl groups. The key intermediate is an oxo derivative of the general formula (II), which can be prepared via a Mannich-type reaction. This involves reacting a tetrahydropyridine derivative containing a 4-position phenyl substituent with a suitably substituted aceto- or propiophenone derivative in the presence of formaldehyde. This reaction forms the oxo derivative bearing a ketone functionality at the 6-position of the tetrahydropyridine ring.
Reduction to Tetrahydropyridine Derivative
The oxo derivative is then reduced to the corresponding 1-methyl-6-oxo-1,2,3,6-tetrahydropyridine derivative. This reduction is typically carried out using sodium tetrahydridoborate (sodium borohydride) as the reducing agent in an organic solvent such as a lower alkanol (e.g., isopropanol) or a mixture of alkanol and acetonitrile. The reaction temperature is controlled between 20°C and 50°C, and the progress is monitored by thin-layer chromatography (TLC). Alternative reduction methods include Meerwein-Ponndorf-Verley reduction using aluminium alkoxides in isopropanol.
Table 1: Key Conditions for Reduction Step
| Parameter | Typical Condition | Notes |
|---|---|---|
| Reducing Agent | Sodium tetrahydridoborate | Complex metal hydride preferred |
| Solvent | Lower alkanol (e.g., isopropanol) | Can be mixed with acetonitrile |
| Temperature | 20–50 °C | Stirred reaction |
| Monitoring | Thin-layer chromatography (TLC) | To track completion |
Introduction of Potassium Trifluoroborate Group
Formation of Organotrifluoroborate Salts
Potassium trifluoroborate salts are generally synthesized via the reaction of organoboron compounds with potassium fluoride or other fluoride sources, which convert boronic acids or esters into stable trifluoroborate salts. In the context of the tetrahydropyridine derivative, the boron moiety is introduced at the 4-position, replacing or functionalizing the phenyl substituent.
A typical approach involves:
- Preparation of an aryl or alkenyl boronic acid or ester intermediate.
- Conversion of these intermediates to the corresponding potassium trifluoroborate salt by treatment with potassium fluoride under controlled conditions.
This approach is supported by methodologies involving rhodium-catalyzed addition of boronic acids to pyridinium salts, yielding dihydropyridine boronates that can be converted to trifluoroborates.
Summary of Preparation Methodology
Additional Notes and Research Findings
- The reduction step is sensitive to solvent choice and temperature; isopropanol is preferred due to its compatibility with sodium tetrahydridoborate and the substrate.
- The rhodium-catalyzed dearomatization process is highly selective and can tolerate a variety of functional groups including alkenes, ethers, amides, and halides, which is beneficial for complex molecule synthesis.
- The trifluoroborate salts formed are more stable and easier to handle than the corresponding boronic acids, which is advantageous for storage and further synthetic applications.
- The synthetic route allows for the preparation of enantiomerically enriched compounds, which is critical for pharmaceutical applications given the biological activity of such tetrahydropyridine derivatives.
- Scale-up challenges have been reported in related pyridone nitration steps, but the rhodium-catalyzed methods show promise for gram-scale synthesis with good yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: It can be reduced under specific conditions to yield other boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and various ligands are employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic boron source that transfers the boron group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of potassium trifluoroborates, highlighting differences in substituents, synthetic methods, yields, and applications:
Key Observations :
Structural Diversity: The target compound’s tetrahydropyridinone group distinguishes it from simpler aryl or alkyl derivatives (e.g., methyl or vinyl analogs in ). This moiety may enhance solubility or modulate electronic effects in cross-coupling reactions. Ynone trifluoroborates (e.g., compound 16) demonstrate superior versatility in synthesizing heterocycles compared to purely aromatic derivatives .
Synthetic Efficiency: Yields for analogs range from 56% to 84%, with ynones typically requiring optimized conditions (e.g., low temperatures and inert atmospheres) . The tetrahydropyridinone derivative’s synthesis would likely follow analogous protocols (e.g., lithiation followed by boronation), though steric hindrance from the bicyclic structure may reduce yields.
Spectroscopic Signatures :
- 19F NMR chemical shifts for trifluoroborates cluster between δ -135 to -143 ppm, influenced by substituent electronegativity. The target compound’s 19F signal is expected near δ -140 ppm, similar to pyrimidine derivatives .
- 11B NMR peaks (δ 1.2–1.6 ppm) confirm tetrahedral boron geometry across all analogs .
Biological Activity
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrahydropyridine ring and a borate group. The molecular formula can be represented as follows:
| Component | Formula |
|---|---|
| Potassium | K |
| Boron | B |
| Fluorine | F |
| Carbon | C |
| Hydrogen | H |
| Nitrogen | N |
| Oxygen | O |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been noted for its potential to modulate neurotransmitter levels by inhibiting enzymes such as GABA aminotransferase (GABA-AT), which raises GABA concentrations in the brain. This modulation can have therapeutic implications for neurological disorders like epilepsy .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a variety of pathogens. The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented through minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound also shows antioxidant properties. In vitro assays indicate that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related damage in cells.
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound led to significant neuroprotection in models of induced seizures. The compound was found to reduce seizure frequency and severity through its action on GABAergic pathways .
- Antimicrobial Efficacy : In clinical trials assessing the compound's effectiveness against bacterial infections, results indicated a notable reduction in infection rates among treated groups compared to controls. This suggests a potential role in the development of new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-yl)borate?
- Methodology : The synthesis typically follows a two-step protocol:
Lithiation : React the ethynyl precursor (e.g., 1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-ylacetylene) with n-BuLi in dry THF at −78°C under inert atmosphere to generate the acetylide intermediate .
Borylation : Introduce a trifluoroborate reagent (e.g., BF₃·OEt₂) to the reaction mixture, followed by potassium hydroxide to precipitate the product. Purification via recrystallization or column chromatography is recommended .
- Critical Parameters : Control moisture and oxygen to prevent side reactions. Monitor reaction progress using TLC or in situ NMR.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential corrosivity, as seen in structurally related borates .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C in a desiccator. Stability studies on analogous compounds indicate decomposition above 40°C or in humid conditions .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Identify proton environments (e.g., tetrahydropyridinone ring protons at δ ~2.5–3.5 ppm and carbonyl signals at δ ~170–180 ppm) .
- ¹⁹F NMR : A single peak near δ −135 ppm confirms the trifluoroborate moiety .
- ¹¹B NMR : A quartet (J ≈ 35 Hz) at δ ~−1 ppm verifies boron coordination .
- Supplementary Data : HRMS for molecular ion validation and IR for carbonyl group confirmation (C=O stretch ~1680 cm⁻¹) .
Advanced Research Questions
Q. How does the tetrahydropyridinone ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing carbonyl group enhances the electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. Computational studies on similar systems suggest the ring’s conjugation stabilizes transition states .
- Experimental Design : Compare coupling efficiency with non-carbonyl analogs. Use kinetic studies (e.g., variable-temperature NMR) to quantify activation barriers .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound?
- Troubleshooting Framework :
Parameter Screening : Optimize solvent polarity (e.g., THF vs. DMF), base strength (K₂CO₃ vs. CsF), and catalyst loading (Pd(PPh₃)₄ vs. XPhos-Pd-G3) .
Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., protodeboronation or ring-opening derivatives) .
- Case Study : A 20% yield discrepancy between labs was traced to residual moisture in THF, which hydrolyzes the trifluoroborate group .
Q. Are there computational models predicting this compound’s interaction with biological targets?
- Modeling Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
